molecular formula C2H7O4P B3049320 (1-Hydroxyethyl)phosphonic acid CAS No. 20188-02-7

(1-Hydroxyethyl)phosphonic acid

Cat. No.: B3049320
CAS No.: 20188-02-7
M. Wt: 126.05 g/mol
InChI Key: ZBURELSAUHPHKC-UHFFFAOYSA-N
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Description

(1-Hydroxyethyl)phosphonic acid (HEPA) is an organophosphorus compound characterized by a phosphonic acid group (-PO(OH)₂) attached to a hydroxyethyl moiety (-CH₂CH₂OH). This structure confers unique physicochemical properties, including strong acidity (due to the phosphonic acid group) and hydrophilic behavior, making it soluble in polar solvents like water. HEPA is synthesized via the nucleophilic addition of diethylphosphite to acetaldehyde, followed by acidic hydrolysis of the resulting phosphonate ester (). Its applications span industrial chelation, biomedical research (e.g., enzyme inhibition), and materials science, particularly in surface functionalization due to its strong metal-binding capacity ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxyethyl)phosphonic acid typically involves the reaction of acetic acid with phosphorus trichloride in the presence of water. The reaction proceeds through the formation of acetyl chloride and phosphorous acid, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves a similar process but on a larger scale. The reaction is carried out in reactors equipped with cooling and heating systems to maintain the required temperature range. The process also includes steps for the removal of by-products and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxyethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and phosphonic acid groups, which can interact with different reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .

Scientific Research Applications

Chemistry

In chemistry, (1-Hydroxyethyl)phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. Its stability and reactivity make it suitable for various synthetic applications .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit enzymes such as protein tyrosine phosphatases, making it a candidate for drug development .

Medicine

Medically, this compound and its derivatives are explored for their potential in treating bone diseases such as osteoporosis. Their ability to bind to bone minerals makes them effective in preventing bone loss .

Industry

Industrially, this compound is used as a descaling agent to remove calcium sulfate scale from surfaces. Its effectiveness in various pH conditions makes it valuable in water treatment and cleaning applications .

Mechanism of Action

The mechanism of action of (1-Hydroxyethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition is often due to the formation of stable complexes between the phosphonic acid group and metal ions in the enzyme’s active site .

Comparison with Similar Compounds

Structural Analogues

a. (2-Acetamidoethyl)phosphonic Acid
Isolated from Streptomyces regensis, this compound shares structural similarity with HEPA but replaces the hydroxyethyl group with an acetamidoethyl chain. This substitution enhances its stability in biological systems, as seen in its resistance to enzymatic degradation ().

b. Hydroxyethylidene Diphosphonic Acid (HEDP)
HEDP contains two phosphonic acid groups linked to a central hydroxyethylidene group. This structural difference results in superior chelation efficiency for divalent metals (e.g., Ca²⁺, Fe²⁺) compared to HEPA, making HEDP a preferred anti-scaling agent in water treatment ().

c. Aminophosphonates (e.g., Alendronate) Aminophosphonates, such as alendronate, feature a nitrogen atom adjacent to the phosphonic acid group. This modification enhances their bioactivity in bone-targeting therapies due to higher affinity for hydroxyapatite, a property absent in HEPA ().

Physicochemical Properties

Table 1: pKa and Log P Values of Selected Phosphonic Acids

Compound pKa (1st dissociation) Log P Source
(1-Hydroxyethyl)phosphonic acid ~2.1 -0.8 Extrapolated ()
(2-Acetamidoethyl)phosphonic acid ~3.5 -1.2
Benzene phosphonic acid 1.9 0.3
Glycine (carboxylic acid) 2.3 -1.6

HEPA exhibits lower pKa (~2.1) compared to carboxylic acids (e.g., glycine, pKa = 2.3), enhancing its ionization and metal-binding capacity at physiological pH. Its log P (-0.8) reflects higher hydrophilicity than benzene phosphonic acid (Log P = 0.3) but lower than aminophosphonates ().

Biological Activity

(1-Hydroxyethyl)phosphonic acid, a member of the phosphonic acid family, has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonic acid group attached to a hydroxyethyl moiety. Its chemical structure is crucial for its interaction with biological systems, as it mimics phosphate esters, allowing it to compete with natural substrates for enzyme binding sites.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Phosphonic acids, including this compound, act as competitive inhibitors of enzymes that utilize phosphate esters. This inhibition can disrupt metabolic pathways, particularly those involving phosphorylation processes essential for cellular function .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting bacterial growth by interfering with cell wall biosynthesis pathways, similar to other phosphonates like fosfomycin .
  • Phytotoxic Effects :
    • In agricultural contexts, this compound has been studied for its phytotoxic effects on certain plant species. These effects can be exploited to control unwanted vegetation or pests in crop management .

1. Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and other Gram-positive bacteria. The mechanism involved the compound's ability to covalently modify active site residues in essential enzymes, leading to irreversible inhibition .

2. Phytotoxicity Assessment

Research conducted on the herbicidal properties of this compound revealed that it significantly affected seed germination and root elongation in several weed species. These findings suggest its potential as a selective herbicide in agricultural applications .

3. Prebiotic Significance

Another interesting aspect of this compound is its proposed role as a prebiotic carrier of phosphorus. Studies indicate that this compound could facilitate phosphorus availability in early biochemical systems, which is crucial for understanding the origins of life on Earth .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionCompetes with phosphate esters; affects metabolism ,
AntimicrobialEffective against Staphylococcus aureus
HerbicidalInhibits seed germination in certain weeds ,
Prebiotic CarrierPotential role in early biochemical systems ,

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-hydroxyethyl)phosphonic acid, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via hydrolysis of dialkyl phosphonates (e.g., dimethyl or diethyl derivatives) using concentrated hydrochloric acid under reflux . Alternative methods include the oxidation of phosphinic acids with hydrogen peroxide or sodium hypochlorite . Optimization involves controlling reaction temperature (80–100°C), reaction duration (1–12 hours), and stoichiometric ratios to minimize byproducts like phosphoric acid. Post-synthesis purification via recrystallization or ion-exchange chromatography improves purity .

Q. How is phosphonic acid detected in plant tissues, and what are the challenges in distinguishing endogenous vs. exogenous sources?

Detection relies on LC-MS/MS with a reporting limit (RL) of 0.01–0.2 mg/kg . Phosphonic acid residues in plants may originate from:

  • Degradation of fosetyl-Al fungicides .
  • Natural biosynthesis in plants (e.g., phospholipid metabolism) .
  • Environmental contamination (e.g., soil amendments) . Differentiation requires isotopic labeling (e.g., ³²P tracing) or co-detection of fosetyl-Al metabolites .

Q. What are the key applications of this compound in material science and medicinal chemistry?

  • Material Science : Acts as a ligand in coordination polymers for proton-conductive membranes in fuel cells, leveraging its stable P–O–M (metal) bonds .
  • Medicinal Chemistry : Mimics phosphate groups in enzyme inhibitors (e.g., antiviral agents targeting viral phosphatases) .
  • Surface Functionalization : Modifies metal oxides (e.g., TiO₂) for corrosion resistance .

Advanced Research Questions

Q. How can contradictory data on phosphonic acid residues in organic crops be resolved methodologically?

Contradictions arise from variable RLs (0.01–0.2 mg/kg) across labs and confusion between fosetyl-Al degradation vs. natural phosphonic acid . Solutions include:

  • Harmonizing RLs to 0.01 mg/kg for cross-lab comparability .
  • Quantifying fosetyl-Al metabolites (e.g., fosetyl) alongside phosphonic acid to confirm fungicide origin .
  • Implementing longitudinal field studies to track residue accumulation in crops treated with organic vs. conventional fertilizers .

Q. What experimental designs are effective for studying phosphonic acid degradation pathways in environmental systems?

  • Biological Degradation : Use soil microcosms inoculated with Pseudomonas spp. to assess mineralization rates under aerobic/anaerobic conditions .
  • Photodegradation : Expose aqueous solutions to UV-C light (254 nm) and monitor degradation via ³¹P NMR .
  • Advanced Oxidation Processes (AOPs) : Evaluate hydroxyl radical (•OH) efficiency using Fenton’s reagent (Fe²⁺/H₂O₂) .

Q. How do molecular dynamics (MD) simulations elucidate proton transport mechanisms in phosphonic acid-based ionomers?

MD studies of perfluorinated sulfonic acid-phosphonic acid (PFSA-PFPA) copolymers reveal:

  • Strong electrostatic interactions between hydronium ions and phosphonic acid groups slow proton mobility .
  • Phase-segregated morphologies enhance conductivity by creating continuous hydrophilic domains . Simulations use the AMBER force field with explicit water molecules to model hydration-dependent conductivity .

Q. What analytical strategies address false positives in phosphonic acid residue analysis due to matrix interference?

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode anion-exchange cartridges to remove organic acids .
  • Mass Spectrometry : Use high-resolution orbitrap MS to differentiate phosphonic acid (m/z 82.93) from isobaric interferences .
  • Isotope Dilution : Spike samples with deuterated phosphonic acid (D₃-PA) as an internal standard .

Q. Methodological Challenges and Future Directions

  • Degradation Pathway Validation : Link lab-scale AOPs to field-scale efficacy using soil column experiments .
  • Structural Characterization : Combine X-ray crystallography (for crystalline derivatives) and DFT calculations to predict coordination geometries .
  • Environmental Persistence : Long-term studies on phosphonic acid accumulation in perennial crops (e.g., vineyards) post-fosetyl-Al application .

Properties

IUPAC Name

1-hydroxyethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBURELSAUHPHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522043
Record name (1-Hydroxyethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20188-02-7
Record name (1-Hydroxyethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

(1-Hydroxyethyl)phosphonic acid
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(1-Hydroxyethyl)phosphonic acid
(1-Hydroxyethyl)phosphonic acid
(1-Hydroxyethyl)phosphonic acid
(1-Hydroxyethyl)phosphonic acid

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